Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazolo[3,2-A]pyrimidine core, substituted with various functional groups such as ethoxy, methyl, and methylsulfanyl. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-A]pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.
Scientific Research Applications
Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-{[4-(methylsulfanyl)phenyl]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate include other thiazolopyrimidine derivatives with different substituents. Examples include:
- (2Z)-2-(3-ETHOXY-4-PROPOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
- (2Z)-2-(4-ETHOXY-3-METHOXYBENZYLIDENE)-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C28H30N2O5S2 |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O5S2/c1-6-33-21-14-11-19(16-22(21)34-7-2)25-24(27(32)35-8-3)17(4)29-28-30(25)26(31)23(37-28)15-18-9-12-20(36-5)13-10-18/h9-16,25H,6-8H2,1-5H3/b23-15- |
InChI Key |
XPZVFTGXAPCAKD-HAHDFKILSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)SC)/S3)C)C(=O)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)SC)S3)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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